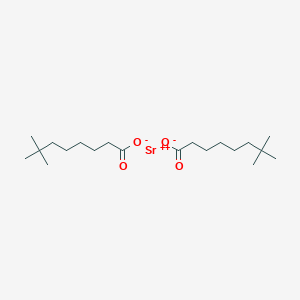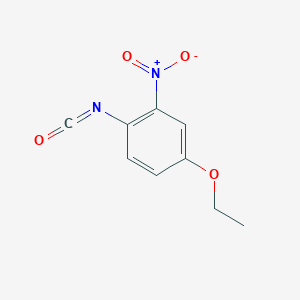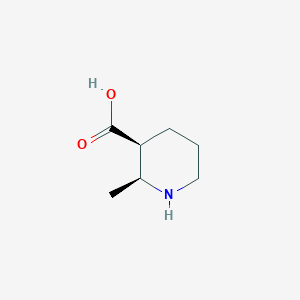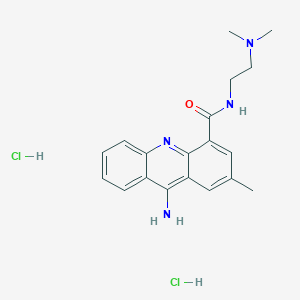
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride, commonly known as DMXAA, is a synthetic compound that has gained significant attention in scientific research due to its potential anticancer properties. DMXAA was first synthesized in the 1980s, and since then, several studies have been conducted to investigate its mechanism of action, biochemical and physiological effects, and potential applications in cancer treatment.
作用機序
The mechanism of action of DMXAA is not fully understood. However, several studies have suggested that DMXAA can activate the immune system by promoting the production of cytokines such as TNF-α. TNF-α is a proinflammatory cytokine that can induce apoptosis and necrosis in cancer cells. DMXAA has also been shown to inhibit the formation of blood vessels in tumors, a process known as angiogenesis, which is essential for the growth and survival of tumors.
生化学的および生理学的効果
DMXAA has been shown to have several biochemical and physiological effects. DMXAA can induce the production of cytokines such as TNF-α, interleukin-6 (IL-6), and interferon-alpha (IFN-α). These cytokines can activate the immune system and promote the destruction of cancer cells. DMXAA has also been shown to inhibit the formation of blood vessels in tumors, which can reduce the supply of oxygen and nutrients to the tumor, leading to tumor necrosis.
実験室実験の利点と制限
DMXAA has several advantages for lab experiments. DMXAA is a synthetic compound that can be easily synthesized in the lab, making it readily available for research. DMXAA has also been shown to have potent anticancer properties, making it an attractive candidate for cancer research. However, DMXAA has some limitations for lab experiments. DMXAA is a highly reactive compound that can be difficult to handle, requiring specialized equipment and techniques. DMXAA also has a short half-life, which can limit its effectiveness in vivo.
将来の方向性
Several future directions for DMXAA research have been proposed. One potential direction is to investigate the combination of DMXAA with other anticancer agents to enhance its effectiveness. Another direction is to investigate the use of DMXAA in combination with immunotherapy to enhance the immune response against cancer cells. Additionally, the development of new methods for synthesizing and delivering DMXAA may improve its effectiveness and reduce its limitations for lab experiments.
合成法
DMXAA can be synthesized using several methods, including the reaction of 2,3-dichloroquinoxaline with dimethylamine followed by reaction with 2-amino-2-methyl-1-propanol. The resulting product is then reacted with acridine-4-carboxylic acid to form DMXAA. Other methods of synthesis have also been reported, including the reaction of 2,3-dichloroquinoxaline with N,N-dimethyl-2-aminoethanol followed by reaction with acridine-4-carboxylic acid.
科学的研究の応用
DMXAA has been extensively studied for its potential anticancer properties. Several studies have shown that DMXAA can induce tumor necrosis by activating the immune system and promoting the production of cytokines such as tumor necrosis factor-alpha (TNF-α). DMXAA has also been shown to inhibit the growth of various cancer cell lines, including lung, breast, and colon cancer cells.
特性
CAS番号 |
100113-03-9 |
|---|---|
製品名 |
4-Acridinecarboxamide, 9-amino-N-(2-(dimethylamino)ethyl)-2-methyl-, dihydrochloride |
分子式 |
C19H24Cl2N4O |
分子量 |
395.3 g/mol |
IUPAC名 |
9-amino-N-[2-(dimethylamino)ethyl]-2-methylacridine-4-carboxamide;dihydrochloride |
InChI |
InChI=1S/C19H22N4O.2ClH/c1-12-10-14-17(20)13-6-4-5-7-16(13)22-18(14)15(11-12)19(24)21-8-9-23(2)3;;/h4-7,10-11H,8-9H2,1-3H3,(H2,20,22)(H,21,24);2*1H |
InChIキー |
RWISVLAGEUWSKJ-UHFFFAOYSA-N |
SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)C(=O)NCCN(C)C)N.Cl.Cl |
正規SMILES |
CC1=CC2=C(C3=CC=CC=C3N=C2C(=C1)C(=O)NCCN(C)C)N.Cl.Cl |
その他のCAS番号 |
100113-03-9 |
同義語 |
9-Amino-N-(2-(dimethylamino)ethyl)-2-methyl-4-acridinecarboxamide dihy drochloride |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



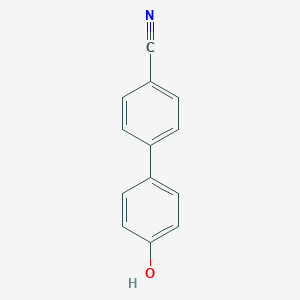
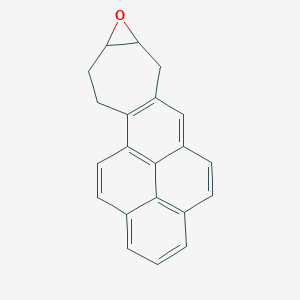
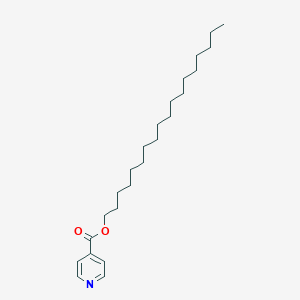
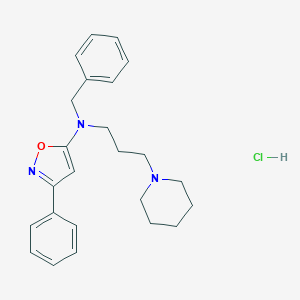
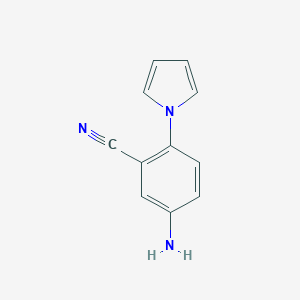
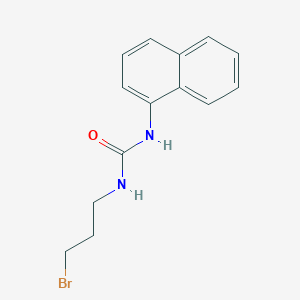
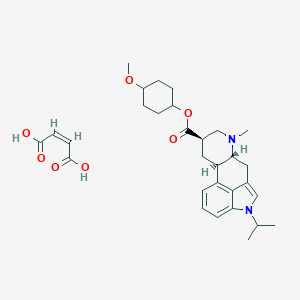
![[(3R,4R)-1-benzyl-4-diphenylphosphanylpyrrolidin-3-yl]-diphenylphosphane;hydrochloride](/img/structure/B10770.png)
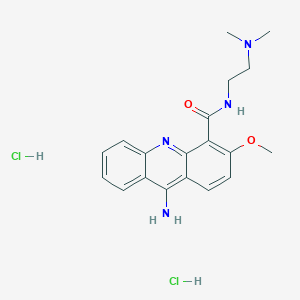
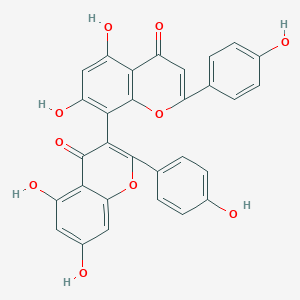
![Ethyl {2-[(chloroacetyl)amino]-1,3-thiazol-4-yl}acetate](/img/structure/B10777.png)
